molecular formula C16H12N6 B13879548 3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine

3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine

Cat. No.: B13879548
M. Wt: 288.31 g/mol
InChI Key: CCFLUPQPDMAFNV-UHFFFAOYSA-N
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Description

3-(1H-Benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine is a sophisticated heterocyclic compound designed for advanced research applications, particularly in the field of antimicrobial discovery and enzyme inhibition studies. This molecule integrates a benzimidazole core, a structure recognized as a 'privileged scaffold' in medicinal chemistry due to its prevalence in pharmacologically active compounds . Benzimidazole derivatives have demonstrated significant and broad-spectrum antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans . A key and emerging mechanism of action for related heterocyclic hybrids, particularly those fused with structures like thieno[2,3-d]pyrimidine, is the inhibition of the bacterial enzyme tRNA (Guanine 37 -N 1 )-methyltransferase (TrmD) . Inhibiting this enzyme disrupts essential tRNA modification, presenting a novel target for overcoming bacterial resistance . The specific molecular architecture of this compound, featuring multiple nitrogen-rich rings, makes it a promising candidate for researchers investigating new antibacterial agents with previously unexplored mechanisms, as well as for other biochemical and pharmacological studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H12N6

Molecular Weight

288.31 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine

InChI

InChI=1S/C16H12N6/c17-15-12(16-21-13-3-1-2-4-14(13)22-16)5-10(8-20-15)11-6-18-9-19-7-11/h1-9H,(H2,17,20)(H,21,22)

InChI Key

CCFLUPQPDMAFNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC(=C3)C4=CN=CN=C4)N

Origin of Product

United States

Preparation Methods

Synthesis of the Benzimidazole Core

The benzimidazole ring is synthesized by refluxing o-phenylenediamine with urea or thiourea in the presence of hydrochloric acid in an alcoholic solution at approximately 130°C until ammonia evolution ceases. This classical method yields 1,3-dihydro-benzimidazol-2-substituted derivatives, which can be further functionalized.

Step Reactants Conditions Outcome
1 o-Phenylenediamine + Urea Reflux in alcohol, HCl, 130°C 1,3-dihydro-benzimidazol-2-one
2 o-Phenylenediamine + Thiourea Reflux in alcohol, HCl, 130°C 1,3-dihydro-benzimidazol-2-thione

Functionalization of Pyridine and Pyrimidine Rings

Pyridine and pyrimidine rings are often halogenated or aminated at specific positions to serve as substrates for coupling reactions. For example, 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine derivatives can be aminated using copper-catalyzed Ullmann-type coupling to introduce amino groups efficiently.

Ullmann-Type Copper-Catalyzed Amination

A highly efficient method for constructing bis-aminated heterocycles involves copper(I) iodide (CuI) catalysis with carbazole-based ligands under microwave heating. This method achieves rapid coupling of amines to halogenated heterocyclic precursors in diethylene glycol at 80°C within 1 hour, yielding products in 60-93% yields.

Parameter Details
Catalyst CuI (5 mol%)
Ligand N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide (10 mol%)
Solvent Diethylene glycol (DEG)
Temperature 80°C (microwave heating)
Reaction Time 1 hour
Yield Range 60-93%
Substrate Scope Primary and secondary alkyl and aryl amines

This approach avoids toxic reagents common in reductive aminations and is scalable from milligram to gram scale.

Cyclocondensation for Pyrimidobenzimidazole Systems

The condensation of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds or aldehydes under basic catalysis or with heterogeneous catalysts (e.g., layered double hydroxides on polyacrylic acid support) leads to fused pyrimidobenzimidazole derivatives with good to excellent yields (typically >85%). Microwave irradiation and solvent-free conditions have been shown to optimize yields and reaction times.

Step Reactants Catalyst/Conditions Yield (%) Notes
1 2-Aminobenzimidazole + unsaturated ketone Basic catalysis in EtOH 71 Conventional reflux
2 2-Aminobenzimidazole + α,β-unsaturated aldehydes DMF, Et3N, MgSO4, microwave irradiation >85 Solvent-free or microwave-assisted

Salt Formation and Stereochemistry Considerations

The compound and its analogs can form pharmaceutically acceptable acid or base addition salts with inorganic acids (e.g., hydrochloric acid, sulfuric acid) or organic acids (e.g., acetic acid, citric acid), as well as with organic bases (e.g., triethylamine, isopropylamine). The presence of chiral centers allows for the formation of stereoisomers, including enantiomers and diastereomers, which can be separated or selectively synthesized by standard stereochemical methods.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Yield/Outcome
Benzimidazole ring synthesis Condensation of o-phenylenediamine with urea/thiourea Reflux in alcohol with HCl, 130°C High yield of benzimidazole core
Pyrimidine/pyridine functionalization Halogenation/amination Various halogenated intermediates Halogenated precursors for coupling
Ullmann-type amination Copper-catalyzed amination CuI, carbazole ligand, DEG, microwave, 80°C 60-93% yield of bis-aminated products
Cyclocondensation Condensation with α,β-unsaturated carbonyls Basic catalysis, heterogeneous catalysts, microwave >85% yield of fused pyrimidobenzimidazoles
Salt formation Acid/base addition salts Inorganic/organic acids or bases Improved pharmaceutical properties

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Studied for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases.

    Medicine: Investigated for its anticancer properties, showing potential in inhibiting tumor growth.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine involves its interaction with molecular targets such as cyclin-dependent kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles : The target compound’s pyridine backbone distinguishes it from pyrazole-based analogs (e.g., 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine ). Pyridine derivatives generally exhibit higher aromatic stability compared to pyrazoles.
  • Molecular Weight : The target compound has a higher molecular weight (288.31 g/mol) due to its fused benzimidazole and pyrimidine groups, which may influence pharmacokinetics (e.g., membrane permeability) relative to lighter analogs like C₈H₉N₅ (175.19 g/mol ).

Functional and Pharmacological Implications

Benzimidazole vs. Imidazole Derivatives

Compounds like (2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine (Example 40 in ) share the benzimidazole core but incorporate trifluoromethylimidazole substituents. The trifluoromethyl group enhances metabolic stability and lipophilicity, whereas the target compound’s pyrimidine substituent may prioritize π-π interactions in target binding .

Pyrimidine vs. Piperidine Substituents

In contrast, the pyrimidine group in the target compound balances hydrophobicity and hydrogen-bonding capacity, which is critical for kinase inhibitor design .

Thiazole and Methoxypyridine Analogs

Thiazole derivatives (e.g., 5-(2-methyl-1,3-thiazol-4-yl)pyridin-2-amine ) exhibit sulfur-mediated hydrophobic interactions, while methoxypyridine groups (e.g., 5-(2-methoxypyridin-3-yl)pyridin-2-amine ) offer electron-donating effects that modulate electronic density. The target compound’s benzimidazole-pyrimidine combination likely provides a broader interaction profile for multi-target therapies.

Biological Activity

The compound 3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine (CAS Number: 1261220-45-4) is a nitrogenous heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H12N6
  • Molecular Weight : 288.31 g/mol
  • LogP : 3.245
  • Polar Surface Area (PSA) : 93.37 Ų

The benzimidazole moiety is known for its diverse pharmacological properties, including anti-parasitic, anti-cancer, and anti-inflammatory activities. The specific biological activity of This compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways.

Biological Activity Overview

Recent research highlights the following biological activities associated with benzimidazole derivatives:

  • Antimicrobial Activity :
    • Benzimidazole derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ciprofloxacin and ampicillin .
  • Anticancer Properties :
    • Compounds containing benzimidazole scaffolds have been reported to inhibit cancer cell proliferation across various cancer types, including melanoma and leukemia, by targeting specific kinases and pathways involved in tumor growth .
  • Antiparasitic Effects :
    • Studies indicate that benzimidazole derivatives can be effective against parasites like Entamoeba histolytica, suggesting their potential use in treating parasitic infections .

Table 1: Summary of Biological Activities of Benzimidazole Derivatives

Activity TypeExample CompoundsTarget Organisms/CellsReference
Antibacterial1-Methyl-N-[substituted phenylmethylidene]-1H-benzimidazol-2-aminesS. aureus, E. coliNoolvi et al., 2014
AnticancerCompound targeting FGFR1Various cancer cell linesLuo et al., 2015
AntiparasiticBenzimidazole derivativesEntamoeba histolyticaBirajdar et al., 2013
AntifungalChloro-substituted benzimidazolesC. albicans, A. fumigatusBansal & Silakari, 2012

Structure-Activity Relationship (SAR)

The SAR studies of benzimidazole derivatives indicate that modifications at specific positions on the benzimidazole ring can enhance biological activity. For instance:

  • Substituents at the 5-position of the benzimidazole ring are critical for improving antiamoebic activity.
  • Electron-withdrawing groups at the 2-position of the pyridine ring have been shown to increase potency against certain microbial strains .

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